tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate: is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a tert-butyl group, an imino group, and a phenyl group attached to a hydrazinecarboxylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions may vary, but common solvents used include toluene or ethanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the biological activity of the compound, leading to its observed effects.
Comparison with Similar Compounds
tert-Butyl carbazate: A related compound with similar reactivity but lacking the imino and phenyl groups.
Phenylhydrazinecarboxylate: Similar structure but without the tert-butyl group.
Iminophenylhydrazine: Contains the imino and phenyl groups but lacks the tert-butyl group.
Uniqueness: tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate is unique due to the combination of its tert-butyl, imino, and phenyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl N-[(Z)-[amino(phenyl)methylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWHNGLXDSXTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/C1=CC=CC=C1)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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